(E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one
Description
BenchChem offers high-quality (E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5E)-2-(4-methylpiperazin-1-yl)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-24-10-12-25(13-11-24)22-23-21(27)20(31-22)14-17-4-2-3-5-19(17)30-15-16-6-8-18(9-7-16)26(28)29/h2-9,14H,10-13,15H2,1H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIGZAXCMGKMGJ-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one, a thiazolidinone derivative, has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole nucleus is known for its medicinal properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature, highlighting its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.
Synthesis
The synthesis of thiazolidinone derivatives typically involves several strategies, including the condensation of thiazole derivatives with various amines and aldehydes. For the specific compound , synthetic routes often utilize 4-methylpiperazine and substituted benzaldehydes to form the desired thiazolidinone structure. The efficiency of these synthetic methods has been reported to yield compounds with significant biological activity.
Antimicrobial Activity
Thiazolidinone derivatives have shown promising results against various microbial strains. Research indicates that compounds similar to (E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one exhibit varying degrees of antimicrobial activity against Mycobacterium tuberculosis and other pathogens. For instance:
- Antitubercular Activity : Studies have identified that certain thiazolidinones possess significant antitubercular properties. Compounds with similar structural features demonstrated minimal inhibitory concentrations (MICs) lower than standard treatments like ethambutol and pyrazinamide .
| Compound | MIC (μM) | Standard Drug MIC (μM) |
|---|---|---|
| Compound A | 3.08 | 9.78 |
| Compound B | 2.62 | 101.53 |
Anticancer Activity
The anticancer potential of thiazolidinones has been extensively studied, particularly their ability to inhibit cancer cell proliferation. The compound under discussion has been evaluated for cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Cytotoxicity : In vitro studies revealed that several derivatives exhibited low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| MCF-7 | >20 | Low cytotoxicity |
| A549 | >20 | Low cytotoxicity |
The biological activity of (E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one may be attributed to several mechanisms:
- Enzyme Inhibition : Thiazolidinones are known to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanisms : The compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis, contributing to their antimicrobial efficacy.
Case Studies
Recent studies have highlighted specific analogues derived from thiazolidinones that demonstrate enhanced biological activities:
- Study on Antitubercular Agents : A series of thiazolidinone derivatives were synthesized and screened for antitubercular activity against Mycobacterium tuberculosis. Among them, certain compounds exhibited potent activity with MIC values significantly lower than traditional drugs .
- Cytotoxicity Assessment : In another investigation involving multiple thiazolidinone derivatives, it was found that many displayed promising anticancer activities with minimal cytotoxic effects on normal cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Antitumor Activity
The compound has shown promising antitumor effects, particularly through its ability to inhibit receptor tyrosine kinases (RTKs). These kinases are crucial in regulating cell proliferation, and their dysregulation is often implicated in cancer. Research indicates that compounds similar to (E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one can inhibit several RTKs, including:
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- EGFR (Epidermal Growth Factor Receptor)
- HER2 (Human Epidermal Growth Factor Receptor 2)
These inhibitory effects can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
Thiazole derivatives, including the compound , have been investigated for their antimicrobial properties. Studies have demonstrated that these compounds can exhibit significant activity against a range of bacterial strains, making them potential candidates for new antibacterial agents.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
This table illustrates the effectiveness of related compounds, suggesting that the structural features of thiazole derivatives enhance their antimicrobial efficacy .
Synthesis and Structural Characteristics
The synthesis of (E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one typically involves multi-step organic reactions that integrate various functional groups conducive to its biological activity. The presence of both thiazole and piperazine moieties contributes to its pharmacological properties.
Several studies have documented the applications and efficacy of thiazole derivatives similar to (E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one:
- Antitumor Efficacy: A study demonstrated that a related thiazole derivative significantly inhibited tumor growth in xenograft models, suggesting potential for development as an anticancer drug.
- Antibacterial Activity: In vitro studies showed that thiazole derivatives displayed potent activity against resistant bacterial strains, indicating their potential role in addressing antibiotic resistance.
These findings underscore the versatility and promise of this compound in both pharmaceutical research and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
